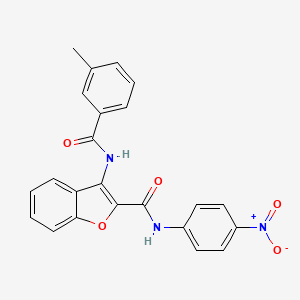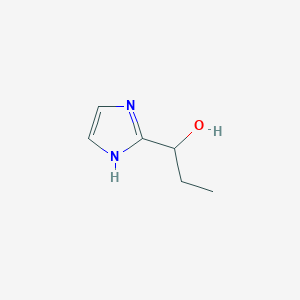
4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Structural Systematics and Conformational Analyses
The research on fluoro-N-(pyridyl)benzamides, including compounds similar to 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide, has shown that the substitution patterns of fluorine and pyridine N-atom significantly affect the molecular conformation. The study revealed that eight out of nine isomers form N-H···N hydrogen bonds, with polymorphism and isomorphous relationships observed in certain isomers. Computational modeling indicated that solid-state conformations generally align with the most stable calculated conformations, highlighting the importance of substituent position on melting point behavior .
Synthesis and Characterization
The synthesis of related N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives has been reported. These compounds were synthesized from a specific fluorinated aniline and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis. Although the core structure differs, the methodologies and characterization techniques could be relevant for the synthesis and analysis of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, N-halogeno compounds have been synthesized and analyzed, demonstrating the reactivity of such structures with various substrates. The study of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] provides insights into the electrophilic fluorination reactions that could be applicable to the synthesis and reactivity of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide .
Chemical Reactions Analysis
The synthesis of fluorinated benzamide neuroleptics, which share a similar benzamide core with the compound of interest, has been reported. These syntheses involve nucleophilic substitution reactions with fluorinating agents, which could be relevant for understanding the chemical reactions and potential radio-synthesis of 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide .
Physical and Chemical Properties Analysis
An improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide has been researched, which could provide insights into the physical and chemical properties of similar compounds. The study investigated the effects of reaction conditions on yield and found that high yields could be achieved under mild conditions with simple and controllable process operations .
Aggregation and Responsive Properties
Research on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties has been conducted. These studies, which include characterization by spectral measurements and X-ray crystallography, could provide valuable information on the luminescent properties and stimuli-responsive behavior of similar compounds like 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study focused on the crystal structure of a compound similar to 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide, providing insights into its molecular arrangement and interactions, which could be valuable for understanding its behavior in various applications (Deng et al., 2014).
Medical Imaging and Diagnostics
- In medical imaging, particularly in Alzheimer's disease diagnosis, a related compound was used as a molecular imaging probe in PET scans to quantify serotonin 1A receptor densities, demonstrating the potential of similar compounds in neuroimaging (Kepe et al., 2006).
Drug Development and Bioisostere Studies
- A study on substituted furo[3,2-b]pyridines, which share a structural similarity with 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide, highlighted their potential as bioisosteres for serotonin receptor agonists, suggesting applications in drug development for conditions like migraine (Mathes et al., 2004).
Metabolism Studies in Antineoplastic Agents
- Research on the metabolism of a related antineoplastic tyrosine kinase inhibitor in leukemia patients showed the role of compounds like 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide in understanding the metabolic pathways of cancer drugs (Gong et al., 2010).
Synthesis and Characterization in Chemical Research
- The synthesis and characterization of benzamide derivatives structurally related to 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide provided insights into new compounds potentially applicable in various chemical and pharmacological fields (Achugatla et al., 2017).
Chemical Synthesis Process Improvements
- An improved synthesis process for a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, was researched, indicating the importance of these compounds in chemical manufacturing and process optimization (Dian, 2010).
Applications in Luminescence and Materials Science
- A study on pyridyl substituted benzamides, related to 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide, explored their luminescent properties, suggesting applications in materials science and bioimaging (Srivastava et al., 2017).
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)-4-fluoro-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-17(2,3)12-20(15-8-10-19-11-9-15)16(21)13-4-6-14(18)7-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAKKJUOJZNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

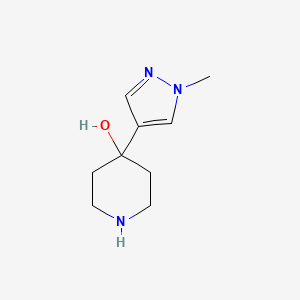
![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)
![N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3002730.png)
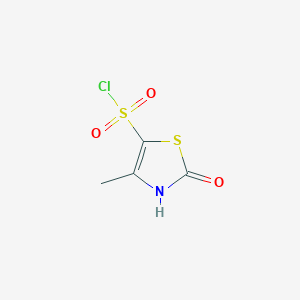
![2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B3002737.png)
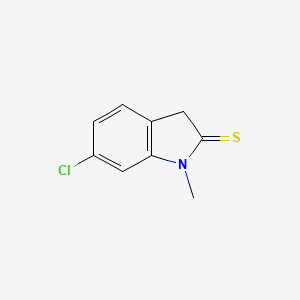
![3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3002742.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3002743.png)
![2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3002744.png)

